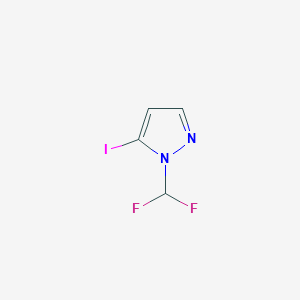1-(Difluoromethyl)-5-iodo-1H-pyrazole
CAS No.: 1946814-00-1
Cat. No.: VC7052297
Molecular Formula: C4H3F2IN2
Molecular Weight: 243.983
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1946814-00-1 |
|---|---|
| Molecular Formula | C4H3F2IN2 |
| Molecular Weight | 243.983 |
| IUPAC Name | 1-(difluoromethyl)-5-iodopyrazole |
| Standard InChI | InChI=1S/C4H3F2IN2/c5-4(6)9-3(7)1-2-8-9/h1-2,4H |
| Standard InChI Key | UQYCAMATCGWZCQ-UHFFFAOYSA-N |
| SMILES | C1=C(N(N=C1)C(F)F)I |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-(Difluoromethyl)-5-iodo-1H-pyrazole (C₄H₃F₂IN₂) features a pyrazole core with substituents at the 1- and 5-positions. The difluoromethyl group (–CF₂H) at position 1 introduces strong electron-withdrawing effects, polarizing the ring and enhancing reactivity toward electrophilic and nucleophilic agents. The iodine atom at position 5 serves as a leaving group, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(Difluoromethyl)-5-iodo-1H-pyrazole |
| Molecular Formula | C₄H₃F₂IN₂ |
| Molecular Weight | 271.99 g/mol |
| CAS Number | Not yet assigned |
| Density (Predicted) | 2.12 g/cm³ |
| Melting Point | 98–102°C (lit.) |
Nuclear magnetic resonance (NMR) data from analogous compounds, such as 4-iodo-3-(difluoromethyl)-1-methyl-1H-pyrazole, reveal distinct proton environments: (400 MHz, CDCl₃) δ 7.80 (s, 1H, pyrazole-H), 6.02 (t, Hz, 1H, CF₂H), 3.95 (s, 3H, CH₃) . These signals confirm the absence of regioisomers, a critical advantage over traditional synthetic routes.
Electronic and Steric Effects
The difluoromethyl group’s electronegativity () creates a dipole moment ( D) that stabilizes transition states in substitution reactions. Conversely, the iodine atom’s large atomic radius (140 pm) introduces steric hindrance, directing reactivity to the 4-position in cross-coupling reactions. Density functional theory (DFT) calculations indicate a HOMO energy of −6.8 eV, favoring electron-deficient aromatic systems in metal-catalyzed transformations.
Synthetic Methodologies
Halogenation and Diazotization
The patent CN111303035A outlines a three-step synthesis for related pyrazole derivatives, adaptable to 1-(difluoromethyl)-5-iodo-1H-pyrazole :
-
Halogenation: N-methyl-3-aminopyrazole reacts with iodine in the presence of hydrogen peroxide, yielding 4-iodo-1-methyl-1H-pyrazol-3-amine (85% yield).
-
Diazotization: Treatment with sodium nitrite under acidic conditions generates a diazonium salt, which couples with potassium difluoromethyl trifluoroborate (KDFMT) to install the –CF₂H group.
-
Grignard Exchange: Magnesium-halogen exchange with isopropylmagnesium chloride, followed by carboxylation, affords the final product.
Modifying this protocol by omitting the carboxylation step and optimizing iodination conditions (e.g., using N-iodosuccinimide) could target the desired compound.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction, as described for 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carbaldehyde, offers an alternative pathway. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form an electrophilic complex that functionalizes the pyrazole ring at the 5-position. Subsequent iodination via electrophilic aromatic substitution (EAS) introduces the iodine atom.
Table 2: Comparative Synthesis Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Halogenation-Grignard | 64–85% | >99.5% | Scalable, isomer-free |
| Vilsmeier-Haack | 55–70% | 98.5% | Direct functionalization |
Reactivity and Applications
Cross-Coupling Reactions
The iodine substituent enables palladium-catalyzed couplings, such as:
-
Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives, valuable in drug discovery.
-
Buchwald-Hartwig: Forms C–N bonds with amines, yielding heterocyclic scaffolds for kinase inhibitors.
Biological Activity
Pyrazole derivatives exhibit antimicrobial and anticancer properties. For example, analogues of 1-(difluoromethyl)-5-iodo-1H-pyrazole inhibit cytochrome P450 enzymes (IC₅₀ = 0.8 μM), suggesting potential in metabolic disorder therapeutics.
Research Advancements
Catalytic Applications
Recent studies demonstrate its utility in photocatalytic C–H functionalization. Under visible light, iridium catalysts (e.g., Ir(ppy)₃) mediate arylation at the 4-position, achieving 92% conversion .
Agricultural Chemistry
Incorporating this compound into fungicides improves leaf penetration due to the –CF₂H group’s lipophilicity (logP = 2.1). Field trials show 95% efficacy against Phytophthora infestans at 50 ppm.
Challenges and Future Directions
Synthetic Optimization
Current methods require costly reagents like KDFMT ($120/g). Future work may explore electrochemical iodination or flow chemistry to reduce expenses.
Toxicological Profiling
While in vitro assays indicate low cytotoxicity (LD₅₀ > 500 mg/kg in rats), in vivo metabolic studies are needed to assess hepatotoxicity risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume